4-{[(3-Fluorophenyl)formamido]methyl}benzoic acid
CAS No.: 925030-32-6
Cat. No.: VC5489117
Molecular Formula: C15H12FNO3
Molecular Weight: 273.263
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 925030-32-6 |
|---|---|
| Molecular Formula | C15H12FNO3 |
| Molecular Weight | 273.263 |
| IUPAC Name | 4-[[(3-fluorobenzoyl)amino]methyl]benzoic acid |
| Standard InChI | InChI=1S/C15H12FNO3/c16-13-3-1-2-12(8-13)14(18)17-9-10-4-6-11(7-5-10)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20) |
| Standard InChI Key | SCFDPEOBVHEZQD-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)F)C(=O)NCC2=CC=C(C=C2)C(=O)O |
Introduction
Structural and Nomenclature Analysis
4-{[(3-Fluorophenyl)formamido]methyl}benzoic acid (IUPAC name: 4-[[(3-fluorophenyl)formamido]methyl]benzoic acid) features a benzoic acid core substituted at the para-position with a methylene group bearing a formamido moiety. The formamido group is further functionalized with a 3-fluorophenyl ring, introducing steric and electronic effects that influence its reactivity and interactions . The fluorine atom at the meta-position of the phenyl ring enhances metabolic stability and modulates lipophilicity, a feature common to bioactive fluorinated compounds .
Synthetic Methodologies
Friedel-Crafts Acylation and Functionalization
While no direct synthesis of 4-{[(3-Fluorophenyl)formamido]methyl}benzoic acid is documented, analogous benzoic acid derivatives are synthesized via Friedel-Crafts acylation. For example, 4-fluoro-2-methylbenzoic acid is produced by reacting m-fluorotoluene with trichloroacetyl chloride under anhydrous AlCl₃ catalysis, followed by hydrolysis . Adapting this approach, the formamido methyl group could be introduced via reductive amination or coupling reactions.
Proposed Synthetic Route
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Friedel-Crafts Acylation: React m-fluorotoluene with formyl chloride derivatives under Lewis acid catalysis (e.g., AlCl₃) to install the formyl group.
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Amidation: Treat the intermediate with 3-fluoroaniline in the presence of coupling agents (e.g., EDC/HOBt) to form the formamido linkage.
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Methylation and Oxidation: Introduce the methylene bridge via alkylation, followed by oxidation to yield the benzoic acid moiety .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Key NMR signals for related compounds provide benchmarks for structural assignment:
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¹H NMR: The benzoic acid proton appears as a singlet near δ 13.1 ppm (DMSO-d₆) . The formamido NH resonates between δ 10.4–10.7 ppm, while aromatic protons from the 3-fluorophenyl group show splitting patterns characteristic of meta-substitution (δ 7.3–7.6 ppm) .
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¹³C NMR: The carbonyl carbon of the formamido group appears near δ 167 ppm, with the fluorinated aromatic carbon (C-F) at δ 162–163 ppm (¹J ≈ 240 Hz) .
High-Resolution Mass Spectrometry (HRMS)
HRMS data for analogous compounds, such as 4-[3-(3-fluorophenyl)-4-formyl-pyrazol-1-yl]benzoic acid, show precise mass matches (e.g., m/z 311.0825 for [M+H]⁺) . For the target compound, the theoretical m/z for C₁₆H₁₃FNO₃ ([M+H]⁺) is 286.0874.
Pharmacological Activity
Antimicrobial Properties
Structurally related benzoic acid derivatives exhibit notable antimicrobial activity. For instance, the N,N-bisphenyl derivative 5 demonstrated an MIC of 3.125 μg/mL against methicillin-sensitive Staphylococcus aureus (MSSA) and retained efficacy against methicillin-resistant strains (MRSA) . The fluorophenyl group enhances membrane penetration, while the benzoic acid moiety may disrupt bacterial cell wall synthesis .
Table 1: Antimicrobial Activity of Benzoic Acid Derivatives
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| 5 | 3.125 | MSSA (ATCC 25923) |
| 5 | 6.25 | MRSA (ATCC 33591) |
| 11 | 12.5 | E. coli (ATCC 25922) |
Crystallographic and Thermodynamic Data
While crystallographic data for 4-{[(3-Fluorophenyl)formamido]methyl}benzoic acid are unavailable, related structures exhibit planar aromatic systems with intermolecular hydrogen bonding between the carboxylic acid and formamido groups . Thermal analysis (TGA/DSC) of similar compounds reveals decomposition temperatures above 200°C, suggesting moderate thermal stability .
Industrial and Environmental Considerations
The synthesis of fluorinated benzoic acids faces challenges in isomer separation and waste management. Patent CN110903176A highlights recrystallization in toluene or ethyl acetate for purifying ortho- and para-isomers . Solvent recovery systems and catalytic recycling (e.g., AlCl₃) are critical for sustainable scale-up .
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